Benzyl-d5 Bromide

Descripción

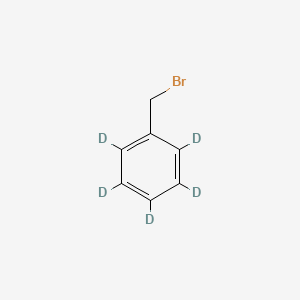

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Academic Significance and Research Context of Benzyl D5 Bromide

Foundation of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a cornerstone technique in modern chemical research, enabling scientists to trace the pathways and transformations of atoms within molecules fiveable.melongdom.orgcreative-proteomics.com. By substituting naturally occurring isotopes with heavier or radioactive counterparts, researchers can follow specific atoms through complex chemical reactions, biological processes, and metabolic pathways fiveable.mecreative-proteomics.com. This methodology provides unparalleled insights into reaction mechanisms, the origins of molecular fragments, and the fate of compounds in various systems longdom.orgnumberanalytics.com.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is particularly prevalent in isotopic labeling strategies. The substitution of hydrogen with deuterium typically results in minimal changes to a molecule's physical and chemical properties, such as polarity and steric bulk. However, the difference in mass between hydrogen and deuterium leads to a measurable kinetic isotope effect (KIE) in reactions where a C-H bond is broken or formed in the rate-determining step chem-station.com. This KIE serves as a powerful diagnostic tool for elucidating reaction mechanisms, distinguishing between different proposed pathways, and identifying transition state structures numberanalytics.comchem-station.comosti.govsymeres.com. Beyond mechanistic studies, deuterium labeling is also crucial for developing stable isotope-labeled internal standards used in quantitative mass spectrometry and for modifying the pharmacokinetic properties of pharmaceutical compounds, often by slowing down metabolic degradation symeres.comacs.orgnih.govnih.gov.

The introduction of isotopes can be achieved through various synthetic routes, including the use of isotopically enriched starting materials or through direct hydrogen-deuterium (H/D) exchange reactions symeres.com. H/D exchange methods are often favored for late-stage labeling, offering efficiency by avoiding extensive synthetic sequences, although careful control of regioselectivity is essential acs.org. The detection and quantification of isotopic labels are primarily performed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy fiveable.mecreative-proteomics.com.

Strategic Utility of Deuterated Benzylic Reagents in Mechanistic and Synthetic Investigations

The benzylic position, situated adjacent to an aromatic ring, is a site of significant chemical reactivity and is frequently implicated in metabolic processes within biological systems, making it a prime target for isotopic labeling nih.govacs.org. Deuterated benzylic reagents, such as Benzyl-d5 Bromide, are strategically employed to investigate reactions involving the benzyl (B1604629) moiety and to synthesize complex deuterated molecules.

Benzyl bromide (C₆H₅CH₂Br) itself is a well-established and highly reactive benzylicating agent, widely used in organic synthesis for the introduction of the benzyl protecting group onto alcohols and carboxylic acids clearsynth.comcymitquimica.com. Its reactivity stems from the good leaving group ability of the bromide ion and the stabilization of carbocationic intermediates or transition states by the adjacent phenyl ring.

This compound (C₆D₅CH₂Br) features deuterium atoms specifically on the phenyl ring clearsynth.comcymitquimica.comscbt.com. While deuteration on the aromatic ring does not directly influence the kinetic isotope effect at the benzylic carbon in reactions involving C-H bond cleavage at that specific site, it is invaluable for tracing the fate of the aromatic portion of the molecule or serving as a distinct internal standard in complex analytical procedures . The synthesis and study of deuterated benzyl compounds have provided critical data for understanding reaction mechanisms, particularly in nucleophilic substitution reactions.

Research involving benzyl bromide and its deuterated analogues has focused on elucidating the nature of the transition states in SN1 and SN2 reactions. For instance, studies measuring Carbon-13 kinetic isotope effects (KIEs) on the alpha-carbon of benzyl bromide have revealed significant values, offering insights into the degree of C-Br bond breaking in the transition state.

Table 1: Carbon-13 Kinetic Isotope Effects for Benzyl Bromide

| Reaction Conditions | Substrate | Isotope Effect (k¹²/k¹³) | Reference |

| Methoxide ion in methanol | Benzyl Bromide | 1.0531 ± 0.0004 | osti.govcdnsciencepub.com |

| Ethoxide ion in ethanol | 1-Phenyl-1-bromoethane | 1.0032 ± 0.0005 | osti.gov |

These findings, particularly the substantial ¹³C KIE for benzyl bromide, suggest a transition state with a significant degree of C-Br bond rupture, characteristic of bimolecular (SN2) substitution reactions osti.govcdnsciencepub.comresearchgate.netcdnsciencepub.com. Such studies underscore the utility of isotopic labeling in dissecting the fine details of chemical reaction pathways.

Synthetically, deuterated benzylic reagents are essential building blocks for creating precisely labeled molecules, including potential drug candidates designed to have improved metabolic stability or altered pharmacokinetic profiles nih.govacs.orgdoi.orgresearchgate.net. The ability to introduce deuterium at specific positions, such as the benzylic carbon, is a key strategy in modern drug discovery and development nih.govnih.govacs.org. For example, deuterated benzylic electrophiles have been employed in stereoselective syntheses, contributing to the creation of complex chiral molecules doi.org.

The strategic placement of deuterium atoms in molecules like this compound allows researchers to probe reaction mechanisms with high precision and to synthesize novel isotopically labeled compounds for a wide array of applications in chemistry, biology, and medicine.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | 71258-22-5 | C₇H₂D₅Br | 176.07 |

| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.04 |

Ii. Advanced Synthetic Methodologies for Benzyl D5 Bromide and Its Deuterated Analogues

Precision Deuteration Strategies

Precision deuteration involves the selective introduction of deuterium (B1214612) atoms into specific positions within a molecule, either by direct hydrogen-deuterium (H/D) exchange or by incorporating deuterated building blocks.

Achieving selective deuteration at the benzylic carbon is critical for synthesizing molecules where the benzylic position is of particular interest, such as in drug metabolism studies. Several modern catalytic approaches have emerged for this purpose.

Photocatalytic Hydrogen Atom Transfer (HAT): Visible-light photocatalysis has proven effective for the deuteration of benzylic C(sp³)–H bonds. Systems employing photocatalysts like tetra-n-butylammonium decatungstate (TBADT) in conjunction with thiol catalysts and tetra-n-butylammonium bromide (TBAB) can facilitate H/D exchange at benzylic positions using deuterium oxide (D₂O) as the deuterium source rsc.org. This method offers broad substrate scope and is amenable to late-stage functionalization. Organophotocatalytic systems, often utilizing bromine radical catalysis, have also enabled site-selective deuteration at sterically hindered benzylic positions through radical coupling mechanisms researchgate.net.

Transition Metal-Catalyzed Methods: Copper-catalyzed transfer hydrodeuteration has been developed for the precise deuteration of molecules at the benzylic position, often applied to aryl alkynes, demonstrating chemoselectivity acs.org. Palladium-catalyzed deuterium exchange reactions, such as those using Pd/C-Al-D₂O systems, have shown regioselectivity, deuterating the benzylic position in substrates like phenylalanine nih.gov.

Electrochemical Reduction: Electrochemical methods can also achieve benzylic deuteration. For instance, the dehalogenative deuteration of benzyl (B1604629) bromides using D₂O as the deuterium source, often mediated by sacrificial reductants or mediators, offers a transition metal-free route with high yields xmu.edu.cnchemrxiv.org.

Table 1: Benzylic Deuteration Methods

| Method Type | Deuterium Source | Catalyst/Reagent System | Conditions | Target Position | Key Features | Reference(s) |

|---|---|---|---|---|---|---|

| Photocatalytic HAT | D₂O | TBADT + Thiol + TBAB | Light irradiation | Benzylic C(sp³)–H | Efficient, broad scope, late-stage functionalization | rsc.org |

| Organophotocatalytic Radical | D₂O | Organophotoredox + Bromine radical source | Visible light | Sterically hindered benzylic positions | Site-selective, radical coupling | researchgate.net |

| Cu-Catalyzed Transfer Hydrodeuteration | D₂O (or deuterated alkyne) | Cu catalyst | Not specified for benzyl bromide | Benzylic position | Precise deuteration, chemoselective | acs.org |

| Pd/C-Al-D₂O Exchange | D₂O | Pd/C, Al | High temperature | Benzylic position (e.g., in phenylalanine) | Regioselective, high deuterium enrichment | nih.gov |

For benzyl-d5 bromide, regioselective deuteration of the phenyl ring is paramount. This typically involves H/D exchange on the aromatic core or the use of pre-deuterated aromatic precursors.

Acid-Catalyzed H/D Exchange: Strong acids are commonly employed to catalyze H/D exchange on aromatic rings using D₂O or deuterated sulfuric acid (D₂SO₄). For example, the deuteration of 3-bromotoluene (B146084) using 90% D₂SO₄ at 40°C for 72 hours achieved over 99% deuterium incorporation at the aromatic positions . Similarly, metal-catalyzed exchange using Pt/C in D₂O has been used for bromobenzene (B47551) deuteration google.com.

Metal-Catalyzed Exchange: Transition metals, particularly platinum and palladium, can catalyze H/D exchange on aromatic rings. These methods often employ D₂O or deuterated solvents under elevated temperatures nih.govgoogle.com.

Electrochemical Methods: Electrochemical H/D exchange reactions, often using D₂O as the deuterium source and graphite (B72142) electrodes with specific mediators, can achieve deuteration of halogenated aromatic compounds xmu.edu.cn.

Synthesis from Labeled Precursors: A direct approach involves synthesizing benzyl bromide from pre-labeled aromatic starting materials. For instance, isotope-labeled benzene (B151609) rings, when reacted with carbon tetrachloride, paraformaldehyde, sulfuric acid, and hydrobromic acid, can yield benzyl bromide compounds directly google.com.

Table 2: Aromatic Deuteration Methods

| Method Type | Deuterium Source | Catalyst/Reagent System | Conditions | Target Substrate | Reported Deuterium Incorporation | Reference(s) |

|---|---|---|---|---|---|---|

| Acid-Catalyzed H/D Exchange | D₂O / D₂SO₄ | H₂SO₄ (e.g., 90%) | 40°C, 72h | 3-Bromotoluene | >99% | |

| Metal-Catalyzed Exchange | D₂O | Pt/C | 90°C, 24h | Bromobenzene | Not specified | google.com |

| Direct Synthesis from Labeled Benzene | N/A (uses labeled precursor) | CCl₄, Paraformaldehyde, H₂SO₄, HBr | Heating, 4-20h | Isotope-labeled benzene | Not specified | google.com |

| Diazotization-Bromination | N/A (uses deuterated precursor) | NaNO₂, HBr, CuBr (Sandmeyer) | 0-5°C (diazotization), 60-70°C (bromination) | p-Toluidine-d₃ | >99 atom% D (on methyl group) |

Multi-Step Synthesis of this compound Derivatives

Multi-step syntheses are often required to precisely control the placement and extent of deuteration, especially when starting from non-deuterated precursors or when specific isotopic patterns are desired.

This strategy involves utilizing readily available deuterated building blocks to construct the target molecule.

From Labeled Benzene Rings: Benzyl bromide can be synthesized in a single step directly from isotope-labeled benzene rings. This method utilizes the labeled benzene as the aromatic core, which is then functionalized to introduce the bromomethyl group google.com.

From Deuterated Toluene (B28343) Derivatives: Deuterated toluenes, such as toluene-d₃, can be subjected to direct bromination using reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) to yield deuterated bromotoluenes . Alternatively, deuterated p-toluidine (B81030) can be converted to deuterated 4-bromotoluene (B49008) via a diazotization-bromination sequence (Sandmeyer reaction) .

From Deuterated Iodomethane: The synthesis of specific deuterated benzyl bromides, such as 3-methyl-D3-benzyl bromide, can be achieved through a multi-step process starting with deuterated iodomethane. This involves nucleophilic substitution reactions with organolithium reagents, formylation, reduction, and subsequent bromination with phosphorus tribromide (PBr₃) to install the bromomethyl group nih.gov.

In multi-step syntheses, the incorporation of deuterium often relies on specific catalytic systems or stoichiometric reagents that deliver deuterium. Deuterium oxide (D₂O) is a widely used and cost-effective deuterium source rsc.orgxmu.edu.cngoogle.comorganic-chemistry.org. Other sources include deuterated solvents (e.g., deuterated sulfuric acid) or deuterated gases. Catalysts employed range from strong acids and Lewis acids to transition metals (Pd, Pt, Cu, Co, Ni), organocatalysts, and photocatalysts, each facilitating deuterium incorporation through various mechanisms like H/D exchange, reductive deuteration, or radical pathways rsc.orgacs.orgnih.govxmu.edu.cnchemrxiv.orggoogle.comCurrent time information in Bangalore, IN..

Modern Synthetic Protocols for Deuterated Benzyl Bromides

Recent advancements in synthetic chemistry have introduced more efficient, selective, and milder protocols for the synthesis of deuterated benzyl bromides and related compounds.

Photocatalysis: Visible-light photocatalysis has revolutionized C-H functionalization, enabling selective deuteration at benzylic positions under mild conditions. Methods involving hydrogen atom transfer (HAT) or radical generation, often with organic dyes or iridium complexes, can efficiently incorporate deuterium using D₂O rsc.orgresearchgate.netbeilstein-journals.orgrsc.org.

Electrochemistry: Electroorganic synthesis offers a green and controllable approach. Electrochemical reduction of benzyl bromides, either directly or via mediators, can lead to dehalogenative deuteration, avoiding harsh reagents and often achieving high deuterium incorporation xmu.edu.cnchemrxiv.org.

Metal-Catalyzed Deuteration: Advanced catalytic systems, such as copper-catalyzed transfer hydrodeuteration, provide precise deuteration at the benzylic position acs.org. Palladium-catalyzed H/D exchange reactions also offer regioselectivity and high deuterium enrichment nih.gov.

Table 4: Modern Deuteration Protocols

| Protocol Type | Catalyst/Reagent System | Deuterium Source | Target Position | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Photocatalytic HAT | TBADT + Thiol + TBAB | D₂O | Benzylic C(sp³)–H | Efficient, broad scope, late-stage functionalization | rsc.org |

| Organophotocatalytic Radical | Organophotoredox + Bromine radical source | D₂O | Sterically hindered benzylic | Site-selective, radical coupling | researchgate.net |

| Cu-Catalyzed Transfer Hydrodeuteration | Cu catalyst | D₂O (or deuterated alkyne) | Benzylic | Precise deuteration, chemoselective | acs.org |

| Electrochemical Reduction (Dehalogenative) | Sacrificial reductant or Mediator | D₂O | Benzyl bromides | Avoids transition metals, high yields | xmu.edu.cnchemrxiv.org |

These advanced methodologies highlight the continuous progress in synthetic chemistry, enabling the precise and efficient preparation of isotopically labeled compounds like this compound for diverse scientific applications.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processes for the synthesis of benzyl bromides, including enhanced safety, improved reaction control, higher throughput, and greater scalability. These benefits are particularly pronounced for reactions involving radical intermediates or hazardous reagents, which are common in benzylic brominations.

Photochemical Flow Bromination: A prominent advancement in this area is the application of photochemical reactions within continuous-flow reactors. These systems often utilize readily available light sources, such as LEDs, to initiate radical bromination of toluene derivatives. This approach allows for precise control over irradiation time and intensity, leading to more selective and efficient transformations apolloscientific.co.ukresearchgate.netrsc.orgacs.orgrsc.org.

Reactor Systems and Throughput: Companies like Apollo Scientific employ Vapourtec R-series flow reactors with photochemical modules for benzylic brominations, demonstrating successful scale-up from laboratory to kilogram quantities, processing up to 300g of starting material per day apolloscientific.co.uk. Methods involving in situ bromine generation using NaBrO₃/HBr and 405 nm LEDs have achieved exceptionally high throughput, with complete conversion in residence times as short as 15 seconds rsc.orgrsc.org. These techniques also enable efficient mass utilization through HBr recycling and can lead to significant reductions in Process Mass Intensity (PMI) rsc.orgrsc.org.

Greener Solvents and Reagents: Flow chemistry protocols have also focused on employing greener solvents, such as acetonitrile (B52724), as alternatives to hazardous chlorinated solvents like carbon tetrachloride researchgate.net. The use of N-bromosuccinimide (NBS) as a bromine source in conjunction with compact fluorescent light (CFL) lamps in simple flow reactor designs has also been reported, offering good to excellent yields across a range of substrates researchgate.net.

Applicability to this compound: While specific reports detailing the continuous-flow synthesis of this compound are not extensively detailed in the reviewed literature, the established success of these methodologies for a wide array of toluene derivatives and substituted benzyl bromides strongly indicates their direct applicability. The synthesis of this compound from toluene-d5 using photochemical flow bromination would benefit from the precise control over reaction parameters, which is crucial for maintaining isotopic integrity and achieving high purity.

Table 1: Key Metrics in Continuous-Flow Benzylic Bromination

| Feature | Description | Reference(s) |

| Reactor Type | Vapourtec R-series flow reactor with photochemical module; Microstructured photochemical reactor (e.g., using 405 nm LEDs) | apolloscientific.co.ukrsc.org |

| Bromine Source | Toluene derivatives + Br-source (e.g., NBS, NaBrO₃/HBr) | apolloscientific.co.ukresearchgate.netrsc.org |

| Scale-up Achieved | 300g/day throughput; 5.5 kg in 4 weeks; Multigram to kilogram scale | apolloscientific.co.ukresearchgate.net |

| Residence Time | As low as 15 seconds; < 1 minute | rsc.orgrsc.org |

| Process Mass Intensity | Reduced from 13.25 to 4.33; 3.08 for 1.17 kg scale | rsc.orgrsc.org |

| Solvent Usage | Acetonitrile (as greener alternative); Complete removal of organic solvent demonstrated | researchgate.netrsc.orgrsc.org |

| Yields | Good to excellent; High yields | researchgate.net |

| Key Advantages | Enhanced safety, precise control, high throughput, scalability, reduced solvent waste, efficient mass utilization (HBr recycling) | apolloscientific.co.ukrsc.orgrsc.orgchemdistgroup.com |

Environmentally Conscious Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of benzyl bromides to minimize environmental impact. This involves the use of safer reagents, greener solvents, efficient catalysts, and processes that reduce waste and energy consumption.

Catalytic and Reagent-Based Approaches:

Photocatalysis: The use of photocatalysts, such as NaOH-modified graphitic carbon nitride (g-C₃N₄), enables eco-friendly transformations. For instance, it facilitates the conversion of benzyl bromide to benzaldehyde (B42025) at room temperature using molecular oxygen as the oxidant under LED light irradiation, avoiding toxic solvents like DMSO researchgate.netrsc.org.

Microwave-Assisted Synthesis: The combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) under microwave irradiation and solvent-free conditions provides a rapid and environmentally friendly method for converting benzyl alcohols to benzyl bromides, offering high yields in very short reaction times tandfonline.com.

Electrochemical Methods: Electrochemical reduction of (hetero)aryl halides using D₂O as the deuterium source represents a facile, economical, and safe approach for deuteration. These methods often proceed without metal catalysts or external reductants, utilizing low-cost D₂O and common batteries and electrodes chinesechemsoc.org.

Deuteration Strategies: Various green strategies for deuterium incorporation are relevant. Palladium-catalyzed reactions combined with aluminum and D₂O can achieve selective H/D exchange, generating deuterium in situ safely with aluminum oxide as the sole waste product nih.gov. Other methods include reductive deuteration and dehalogenative deuteration, which are crucial for synthesizing selectively deuterated compounds like this compound nih.govresearchgate.netacs.orgresearchgate.netunam.mx.

Solvent Reduction and Waste Minimization: Efforts to reduce solvent usage are central to green synthesis. Solvent-free conditions, as seen in microwave-assisted reactions tandfonline.com, are highly desirable. Furthermore, continuous-flow processes that eliminate organic solvents entirely contribute significantly to waste minimization and reduced PMI rsc.orgrsc.org. The use of greener solvents like acetonitrile instead of chlorinated solvents also aligns with environmental consciousness researchgate.net. Atom-efficient bromination methods that minimize effluent are also being developed scilit.com.

Table 2: Green Chemistry Principles in Benzyl Bromide Synthesis

| Green Aspect | Methodology/Reagent | Key Advantages | Reference(s) |

| Catalysis | Concentrated Sulfuric Acid (H₂SO₄) | Simple procedure, low cost, pollution-free | google.com |

| NaOH-modified g-C₃N₄ (Photocatalyst) | Room temperature, O₂ as oxidant, avoids DMSO, eco-friendly | researchgate.netrsc.org | |

| Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS) | Microwave-assisted, solvent-free, fast reaction, high yields | tandfonline.com | |

| Electrochemical reduction with D₂O | Facile, economical, safe, no metal catalysts, uses D₂O as sole source | chinesechemsoc.org | |

| Pd/C-Al-D₂O | Safe in situ D₂ generation, Al₂O₃ as sole waste, environmentally benign | nih.gov | |

| Solvent Reduction | Solvent-free conditions | Reduced waste, improved safety | tandfonline.com |

| Acetonitrile (as alternative to CCl₄) | Avoids hazardous chlorinated solvents | researchgate.net | |

| Complete removal of organic solvent | Reduced PMI, greener process | rsc.orgrsc.org | |

| Atom Economy/Waste | HBr recycling | Efficient mass utilization | rsc.orgrsc.org |

| Atom-efficient bromination without organic effluent | Waste minimization | scilit.com | |

| Reaction Conditions | Room temperature, LED light irradiation | Energy efficient, mild conditions | researchgate.netrsc.org |

| Microwave irradiation | Rapid reaction times | tandfonline.com |

Compound List

this compound

Toluene

Benzyl Alcohol

Hydrobromic Acid (HBr)

N-Bromosuccinimide (NBS)

Acetonitrile

Carbon Tetrachloride (CCl₄)

Benzyl Chloride

Toluene derivatives

Substituted benzyl bromides

Benzaldehyde

2-Bromobenzyl alcohol

2-Bromobenzyl alcohol-d4

tert-Butyl chloro-silicane (TBSCl)

Triphenylphosphine

D₂O (Deuterium Oxide)

Toluene-d₅

Benzyl bromide-d₅

(Bromomethyl)benzene-d₅

2,3,4,5,6-Pentadeuteriobenzyl bromide

Iii. Mechanistic Investigations Utilizing Benzyl D5 Bromide

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

Kinetic Isotope Effects (KIEs) are powerful tools for understanding reaction mechanisms by quantifying the rate differences observed when an atom in a reactant is replaced by its isotope. For Benzyl-d5 Bromide, the deuterium (B1214612) atoms (d5) on the phenyl ring can provide information about the electronic and steric environment during a reaction.

Primary KIEs occur when the bond to the isotopically substituted atom is directly broken or formed in the rate-determining step of a reaction. While this compound has deuterium on the phenyl ring, primary KIEs are more commonly observed when deuterium is directly attached to the reacting carbon center. However, changes in the phenyl ring's electronic distribution due to deuteration can indirectly influence the reactivity of the benzylic carbon, potentially leading to observable primary KIEs if the phenyl ring's electronic character is critical to the transition state. For instance, in reactions involving the benzylic carbon, a primary KIE would be observed if the C-Br bond cleavage is rate-limiting. The magnitude of this effect (kH/kD) indicates the extent of C-Br bond breaking in the transition state ias.ac.inresearchgate.netwikipedia.org.

Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. Deuteration on the phenyl ring of this compound can influence the reaction rate through subtle electronic effects (e.g., inductive effects) or steric interactions within the transition state. These effects can alter the vibrational frequencies and zero-point energies of the molecule, leading to measurable rate differences. For example, studies on similar benzyl (B1604629) systems have shown that secondary α-deuterium KIEs can distinguish between SN1 and SN2 mechanisms, with larger effects often indicative of significant bond changes or steric relaxations in the transition state researchgate.netwikipedia.orgresearchgate.netresearchgate.netcdnsciencepub.com. While this compound has deuterium on the ring, these effects would be considered secondary and might be less pronounced than those observed with α-deuteration.

By analyzing KIEs, researchers can infer the nature of the transition state. A significant primary KIE suggests that bond cleavage or formation involving the deuterated atom is rate-limiting. Conversely, secondary KIEs provide insights into changes in hybridization, bond order, or steric crowding around the deuterated atoms in the transition state. For this compound, observing KIEs, even if secondary, can help characterize the transition state's geometry and the degree of bond rearrangement occurring at the benzylic position or within the phenyl ring, especially in reactions where the phenyl group's electronic influence is significant researchgate.netwikipedia.orgresearchgate.netresearchgate.netcdnsciencepub.comacs.org.

Radical Mechanism Probes with Deuterated Benzyl Bromides

Deuterated benzyl bromides, including this compound, serve as valuable probes for studying radical reaction mechanisms due to the distinct mass of deuterium, which can be tracked through mass spectrometry or NMR.

The thermal decomposition of benzyl radicals, often generated from precursors like this compound, has been extensively studied. Deuterium labeling allows for the tracing of fragment origins and mechanistic pathways. For instance, studies on the pyrolysis of benzyl bromide and its deuterated analogues (e.g., C6H5CD2Br, C6D5CH2Br) have helped elucidate complex decomposition routes, identifying products such as fulvenallene and cyclopentadienyl (B1206354) radicals. The distribution of deuterium in these products provides direct evidence for specific bond cleavages and rearrangements within the benzyl radical intermediate under thermal stress aip.orgaip.orgresearchgate.net. These studies indicate that benzyl radicals can decompose through various pathways, not solely Benson's proposed fulvenallene route, with deuterium labeling being crucial for distinguishing these pathways aip.orgaip.orgresearchgate.net.

In photochemical and initiator-mediated radical reactions, this compound can be used to investigate the role of benzyl radicals. For example, in visible-light-mediated reactions, benzyl bromides can undergo homolytic cleavage to generate benzyl radicals, which then participate in subsequent transformations. Deuterium labeling can confirm the origin of specific atoms in the products and validate proposed radical intermediates. Studies on reactions involving photoredox catalysis and radical initiators like AIBN or TEMPO have utilized deuterated benzyl compounds to confirm radical pathways and understand the fate of the benzyl moiety nih.govrsc.orgresearchgate.netrsc.orgsciencemadness.orgresearchgate.net. For instance, deuterium labeling experiments have shown that the hydrogen at the benzylic position can originate from N-H groups in hydrazones, or that C-Cl bond cleavage in benzyl chlorides can be mediated by zirconocene (B1252598) and photoredox catalysis, forming benzyl radicals researchgate.net.

Iv. Computational Chemistry Applications in Benzyl D5 Bromide Research

Quantum Mechanical (QM) Calculations for Reaction Energy Profiles

Quantum Mechanical (QM) calculations, particularly those employing ab initio methods or Density Functional Theory (DFT), are fundamental for determining reaction energy profiles. These calculations map the potential energy surface of a chemical reaction, identifying stable intermediates, transition states, and the energy barriers separating them. For reactions involving Benzyl-d5 Bromide, QM calculations can predict the energetics of bond breaking and formation, providing quantitative data on activation energies and reaction enthalpies.

For instance, studies on the nucleophilic substitution reactions of substituted benzyl (B1604629) bromides have utilized QM calculations to reproduce experimental activation energies and gain atomic-level insights into the reaction mechanism researchgate.net. By calculating the energy of the transition state structure, researchers can understand the rate-determining step of a reaction. The intrinsic reaction coordinate (IRC) analysis, often performed in conjunction with transition state calculations, further traces the reaction pathway from the transition state to reactants and products, offering a detailed mechanistic picture scm.com. While specific energy profiles for this compound are not widely published, QM methods would be applied to map the energy landscape of reactions it participates in, such as nucleophilic substitutions or radical reactions.

Table 4.1.1: Illustrative Reaction Energy Profile Parameters

| Parameter | Typical QM Output (kcal/mol) | Notes |

| Reactants Energy | -X | Relative energy of starting materials. |

| Transition State Energy | Y | Energy of the highest point on the reaction pathway. |

| Activation Energy (Ea) | Y - (-X) | Energy barrier from reactants to transition state. |

| Intermediate Energy | Z | Energy of a stable, isolable species along the reaction pathway. |

| Reaction Energy (ΔE) | Products Energy - Reactants Energy | Overall energy change for the reaction. |

| Zero-Point Energy (ZPE) | Included in QM calculations | Vibrational energy at 0 K. |

Note: Values are illustrative and depend on the specific reaction and computational method used.

Density Functional Theory (DFT) Studies on Reactivity Indices and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating electronic properties and predicting chemical reactivity. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's electronic behavior and reactivity ajchem-a.comnih.gov. The energy gap between HOMO and LUMO, for example, is a key indicator of a molecule's stability and reactivity, with smaller gaps generally correlating with higher reactivity ajchem-a.com.

Reactivity descriptors derived from DFT calculations, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, offer quantitative measures of a molecule's tendency to participate in chemical reactions ajchem-a.comnih.govmdpi.com. For this compound, DFT studies could elucidate which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. For instance, studies on related benzyl systems have shown that the benzyl group can exhibit both nucleophilic and electrophilic characteristics depending on the specific functionalization and reaction environment researchgate.net. Deuteration at the benzylic position (d5) is expected to have subtle effects on these electronic properties, potentially influencing the precise distribution of electron density and the energies of the frontier orbitals.

Table 4.2.1: Key DFT Reactivity Descriptors and Their Interpretation

| Descriptor | Symbol | Typical Calculation Method | Interpretation in Reactivity |

| HOMO Energy | EHOMO | DFT | Indicates electron-donating ability; higher energy means easier ionization. |

| LUMO Energy | ELUMO | DFT | Indicates electron-accepting ability; lower energy means easier acceptance of electrons. |

| Energy Gap | ΔE | EHOMO - ELUMO | Reflects stability and reactivity; smaller gap indicates higher reactivity. |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Chemical Potential | μ | (IP + EA) / 2 | Resistance to electron change; related to electronegativity. |

| Hardness | η | (IP - EA) / 2 | Resistance to deformation of electron cloud; higher hardness indicates lower reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures a molecule's ability to accept electrons; higher value indicates stronger electrophilicity. |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition State (TS) localization is a critical step in understanding reaction mechanisms. Computational chemists use optimization algorithms to find the saddle point on the potential energy surface, which represents the highest energy structure along the reaction pathway. For reactions involving this compound, identifying the transition state geometry would reveal how the molecule rearranges during the reaction, including the breaking of the C-Br bond and the formation of new bonds.

Following TS localization, the Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state correctly connects the intended reactants and products scm.comscispace.com. The IRC method traces the minimum energy path from the TS down to the nearest minima on the potential energy surface. This analysis provides a detailed trajectory of atomic movements during the reaction, offering insights into the dynamics and stereochemistry. For this compound, IRC calculations would map the pathway of, for example, a substitution reaction, showing how the deuterium (B1214612) atoms influence the molecular geometry and motion along the reaction coordinate.

Table 4.3.1: Features of Transition State and IRC Analysis

| Feature | Computational Output Type | Description |

| Transition State Geometry | Atomic Coordinates | Optimized structure representing the peak of the energy barrier. |

| Imaginary Frequencies | Vibrational Analysis | One imaginary frequency confirms the saddle point nature of the TS. |

| IRC Path | Atomic Coordinates | Series of geometries tracing the reaction from TS to reactants and products. |

| Energy Profile along IRC | Energy vs. Path Length | Plot showing energy changes along the reaction coordinate. |

| Bond Distances/Angles | Structural Parameters | Key bond lengths and angles at the TS, indicating bond breaking/formation. |

| Force Constants | Hessian Matrix | Related to the curvature of the potential energy surface around the TS. |

Prediction of Spectroscopic Signatures for Deuterated Systems

Deuteration significantly impacts the vibrational frequencies and, to a lesser extent, NMR chemical shifts of a molecule due to the increased mass of deuterium compared to hydrogen. Computational methods are extensively used to predict these spectroscopic signatures, aiding in the identification and characterization of deuterated compounds. For this compound, predicting its vibrational (IR, Raman) and NMR spectra is crucial for experimental verification.

Calculations using methods like Gaussian or other QM packages can predict fundamental vibrational frequencies. The C-D stretching and bending modes are expected to occur at lower frequencies than their C-H counterparts. For example, studies on deuterated benzyl systems have utilized spectroscopic techniques to analyze isotopic species, highlighting the importance of precise spectral characterization acs.orgcolorado.edumarquette.edu. DFT calculations, particularly using the Gauge-Including Atomic Orbitals (GIAO) method, can predict 1H and 13C NMR chemical shifts, which may show subtle changes due to the deuterium substitution, especially for protons or carbons close to the deuterated sites mdpi.com. The mass difference can also influence rotational spectroscopy, providing unique fingerprints for different isotopologues acs.org.

Table 4.4.1: Predicted Spectroscopic Changes Due to Deuteration (Illustrative)

| Spectroscopic Technique | Property Measured | Hydrogenated System (e.g., Benzyl Bromide) | Deuterated System (e.g., this compound) | Expected Change due to d5 Substitution |

| IR Spectroscopy | C-H Stretch Frequency | ~2850-3000 cm-1 | N/A | C-D stretch appears at lower frequencies (~2100-2200 cm-1). |

| C-H Bend Frequency | ~1300-1450 cm-1 | N/A | C-D bend appears at lower frequencies (~900-1000 cm-1). | |

| NMR Spectroscopy | 1H NMR (Benzylic H) | ~4.5 ppm | N/A (no benzylic H) | Absence of signal at ~4.5 ppm; potential subtle shifts in adjacent aromatic protons due to electronic effects. |

| 13C NMR (Benzylic C) | ~32 ppm | N/A (no benzylic C-H coupling) | No C-D coupling observed; potential slight changes in chemical shift compared to non-deuterated analogue. | |

| Microwave Spectroscopy | Rotational Constants | Specific values | Different values | Changes in rotational constants due to altered molecular mass distribution and geometry. |

Conformational Analysis and Intermolecular Interactions

Conformational analysis using computational methods helps determine the preferred three-dimensional arrangements of atoms in a molecule and the energy differences between them. For this compound, this would involve exploring various rotameric states of the benzyl group and the orientation of the C-Br bond. Molecular mechanics and DFT calculations can identify low-energy conformers and the energy barriers for interconversion researchgate.netumanitoba.canih.gov.

Table 4.5.1: Conformational Analysis and Intermolecular Interaction Parameters

| Parameter | Computational Output Type | Description |

| Conformer Relative Energy | Energy (kcal/mol) | Difference in energy between different spatial arrangements of atoms within the molecule. |

| Torsion Angles | Degrees | Dihedral angles defining the rotation around single bonds, crucial for conformational preferences. |

| Hydrogen Bond Energy | Energy (kcal/mol) | Strength of interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. |

| π-π Stacking Energy | Energy (kcal/mol) | Interaction energy between aromatic π systems. |

| van der Waals Energy | Energy (kcal/mol) | Weak attractive forces arising from temporary fluctuations in electron distribution. |

| Hirshfeld Surface Analysis | Percentage of contacts | Quantifies the contribution of different atom-atom contacts (e.g., H···H, C···H) to the crystal lattice. |

V. Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure and purity of organic molecules. For Benzyl-d5 Bromide, specific NMR techniques are employed to confirm the deuteration pattern and the integrity of the molecular structure.

Deuterium (B1214612) NMR (²H NMR) is particularly useful for studying the molecular orientation and dynamics of deuterated compounds in anisotropic environments, such as liquid crystals. By dissolving this compound (specifically, compounds where the phenyl ring is deuterated, C₆D₅CH₂Br) in suitable liquid crystalline phases, researchers can measure deuterium quadrupole splittings (ΔνQ). These splittings are directly related to the order parameters of the molecule, providing quantitative information about the average orientation of the deuterated aromatic ring with respect to the magnetic field researchgate.netuchile.clnih.govacs.org. Studies involving similar deuterated benzyl (B1604629) ethers and alcohols in nematic lyotropic liquid crystals have successfully determined the orientation of the aromatic ring, revealing insights into molecular interactions and ordering within these complex media researchgate.netuchile.clnih.gov. The analysis of these splittings allows for the calculation of order parameters that fully describe the average orientation of the aromatic ring, offering a detailed picture of the molecule's behavior in an ordered phase researchgate.netuchile.cl.

¹H NMR: In this compound (C₆D₅CH₂Br), the five protons on the phenyl ring are replaced by deuterium. Consequently, the ¹H NMR spectrum would primarily show signals corresponding to the benzylic methylene (B1212753) (CH₂) group, typically appearing as a singlet around δ 4.5-4.7 ppm, similar to non-deuterated benzyl bromide chemicalbook.com. The absence or significant reduction of signals in the aromatic region (δ 7.0-7.5 ppm) is a direct indicator of the phenyl ring's deuteration. Furthermore, ¹H NMR can be used to quantify the degree of deuteration by comparing the integration of the benzylic protons to the expected integration of aromatic protons if they were present sci-hub.se.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon backbone. For this compound, the ¹³C NMR spectrum would display signals for the benzylic carbon (CH₂) and the five aromatic carbons. The chemical shifts for these carbons are expected to be similar to those of non-deuterated benzyl bromide, with the benzylic carbon appearing around δ 30-35 ppm and the aromatic carbons in the δ 120-140 ppm range rsc.orgspectrabase.com. The absence of ¹H-¹³C coupling for the deuterated aromatic carbons would be a key observation, although this is more directly observed in specialized experiments.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound (C₆D₅CH₂Br)

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Benzylic (CH₂) | 4.5 - 4.7 | Singlet; confirms the presence of the benzylic methylene group. |

| ¹H | Aromatic (C₆D₅) | N/A | Signals are absent due to deuterium substitution. |

| ¹³C | Benzylic (CH₂) | 30 - 35 | Confirms the carbon backbone of the benzylic methylene. |

| ¹³C | Aromatic (C₆D₅) | 120 - 140 | Signals for the deuterated phenyl ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight, elemental composition, and isotopic enrichment of this compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight and confirming the elemental composition, thereby verifying the isotopic purity of this compound. By measuring the exact mass of the molecular ion, HRMS can distinguish between different isotopologues and confirm the presence of deuterium atoms in the specified positions. For this compound (C₇H₂D₅Br), HRMS would confirm the molecular formula by matching the measured exact mass to the theoretical mass. For instance, the monoisotopic mass for the ¹²C₇¹H₂¹D₅⁷⁹Br isotopologue is approximately 175.0057 Da, and for the ¹²C₇¹H₂¹D₅⁸¹Br isotopologue, it is approximately 177.0037 Da researchgate.netscbt.comalmacgroup.com. The ability of HRMS to resolve isotopic peaks with high accuracy is crucial for quantifying the percentage of deuterium incorporation and ensuring the required isotopic purity researchgate.netalmacgroup.com.

Table 2: Illustrative Mass Spectrometric Data for this compound (C₇H₂D₅Br)

| Species | Formula | Exact Mass (Da) [⁷⁹Br] | Exact Mass (Da) [⁸¹Br] | Notes |

| Molecular Ion ([M]⁺) | C₇H₂D₅⁷⁹Br | 175.0057 | - | Confirms molecular weight and isotopic composition. |

| Molecular Ion ([M]⁺) | C₇H₂D₅⁸¹Br | - | 177.0037 | Confirms molecular weight and isotopic composition. |

| Fragment Ion (C₆D₅⁺) | C₆D₅⁺ | 83.0680 | 83.0680 | Loss of CH₂Br fragment; reflects deuteration on the phenyl ring. |

| Fragment Ion (CH₂Br⁺) | CH₂⁷⁹Br⁺ | 92.9778 | - | Loss of the deuterated phenyl ring; reflects the benzylic bromide. |

| Fragment Ion (CH₂Br⁺) | CH₂⁸¹Br⁺ | - | 94.9758 | Loss of the deuterated phenyl ring; reflects the benzylic bromide. |

Photoionization Mass Spectrometry (PIMS) is a powerful technique for studying the decomposition pathways of reactive species, including radicals, often generated from precursors like benzyl bromide. In studies investigating the thermal decomposition of benzyl radicals, deuterated precursors such as benzyl bromide derivatives (e.g., C₆H₅CD₂Br, C₆D₅CH₂Br) are used to track fragmentation mechanisms aip.orgaip.orgcolorado.eduresearchgate.net. PIMS allows for the selective ionization of molecules at specific photon energies, enabling the identification of transient intermediates and fragmentation products formed during high-temperature reactions or pyrolysis. By analyzing the mass spectra obtained from the decomposition of deuterated benzyl bromide, researchers can elucidate reaction mechanisms, identify key intermediates, and understand the role of isotopic labeling in tracing reaction pathways aip.orgaip.orgresearchgate.net. This technique is crucial for understanding complex chemical processes where reactive species are involved.

Vi. Applications in Complex Organic Synthesis and Chemical Transformation Research

Deuterated Protecting Group Chemistry

The benzyl (B1604629) (Bn) group is one of the most common protecting groups for hydroxyl and carboxylic acid functionalities due to its ease of introduction and general stability. wikipedia.orguwindsor.ca The deuterated analogue, the d5-benzyl (Bn-d5) group, introduced using benzyl-d5 bromide, retains these characteristics while offering additional advantages for analytical and mechanistic purposes. pharmaffiliates.comclearsynth.com

The primary application of this compound is in the introduction of a pentadeuterated benzyl protecting group. pharmaffiliates.comcymitquimica.com This is typically achieved through a Williamson ether synthesis for alcohols or by esterification of carboxylic acids. In the case of alcohols, the hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces the bromide from this compound in an SN2 reaction to form the corresponding d5-benzyl ether. organic-chemistry.org For carboxylic acids, the carboxylate salt can be reacted with this compound to yield the d5-benzyl ester. wikipedia.orglibretexts.org

These reactions are generally high-yielding and compatible with a wide range of molecular scaffolds. The resulting Bn-d5 protected compounds are chemically similar to their non-deuterated counterparts but are easily distinguishable by mass spectrometry, making them excellent internal standards for quantitative analysis. acs.org Furthermore, their distinct signals in 1H NMR (due to the absence of aromatic protons) and the presence of a C-D signal in 2H NMR provide a powerful spectroscopic handle for tracking molecules through complex reaction sequences.

| Substrate | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Alcohol (R-OH) | 1. NaH 2. This compound | THF or DMF | Deprotonation at 0 °C, followed by alkylation at room temperature. | d5-Benzyl Ether (R-O-Bn-d5) |

| Carboxylic Acid (R-COOH) | 1. Cs2CO3 or DBU 2. This compound | DMF or Acetonitrile (B52724) | Formation of carboxylate salt followed by alkylation, often with heating. | d5-Benzyl Ester (R-COO-Bn-d5) |

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting others. wikidoc.orgwikipedia.org The benzyl group is typically removed by catalytic hydrogenolysis (e.g., H2, Pd/C), a method that is orthogonal to many acid- and base-labile protecting groups. commonorganicchemistry.com

The deuterated benzyl group can be removed under the same conditions. However, its unique value lies in enabling novel orthogonal deprotection strategies based on the kinetic isotope effect (KIE). The KIE is a phenomenon where a C-D bond, being stronger than a C-H bond, is cleaved at a slower rate. While the KIE for the phenyl C-D bonds in this compound is not typically exploited in standard deprotection methods like hydrogenolysis, it can be significant in reactions involving the cleavage of those specific bonds, such as certain photochemical deprotections. libretexts.orgwikidoc.org For instance, if a molecule contains both a standard benzyl ether and a d5-benzyl ether, it may be possible to selectively cleave the non-deuterated group under finely tuned photochemical conditions where the rate difference due to the KIE becomes synthetically meaningful. libretexts.orgwikidoc.org This allows for a subtle yet powerful method of differentiation that is not possible with chemically distinct protecting groups.

| Protecting Group | Common Deprotection Method | Cleavage Conditions | Orthogonal To | Potential KIE-based Selectivity |

|---|---|---|---|---|

| Benzyl (Bn) | Hydrogenolysis | H2, Pd/C | Acid-labile (e.g., Boc, Trityl), Base-labile (e.g., Fmoc), Silyl ethers | N/A (Baseline) |

| Benzyl-d5 (Bn-d5) | Hydrogenolysis | H2, Pd/C | Acid-labile, Base-labile, Silyl ethers | Yes (vs. Bn group under specific photochemical conditions) libretexts.orgwikidoc.org |

Stereoselective and Regioselective Synthetic Strategies

Stereoselectivity and regioselectivity are cornerstones of modern organic synthesis, enabling the precise construction of three-dimensional molecular structures. masterorganicchemistry.comresearchgate.net this compound can be a valuable tool in these strategies, particularly in the synthesis of specifically deuterated chiral molecules for mechanistic studies or as active pharmaceutical ingredients.

The precise installation of deuterium (B1214612) atoms can have a profound impact on a molecule's biological activity, primarily by altering its metabolic profile through the kinetic isotope effect. acs.org Enantioselective and diastereoselective reactions that install deuterium at a stereocenter are therefore of significant interest. This compound can be used as a precursor to other reagents or as a component in the synthesis of complex chiral molecules where the deuterated benzyl group itself is part of the final structure or a key intermediate.

For example, research has shown the synthesis of chirally deuterated benzyl chlorides from the corresponding alcohols, which are then used to alkylate chiral glycine (B1666218) equivalents to produce isotopically labeled amino acids like tyrosine. nih.gov A similar strategy employing this compound could be envisioned for the synthesis of d5-benzyl-protected amino acids or other chiral building blocks. Studies on the enantioretentive α-deuteration of amino acids have also investigated the role of N-protecting groups, including N-benzyl derivatives, highlighting the nuanced interplay between substrate structure and reaction outcome. nih.gov

Chiral scaffolds are core molecular frameworks upon which complex structures with specific stereochemistry are built. This compound can be used to construct deuterated versions of these scaffolds. For instance, in the synthesis of chiral calixarenes, which are used in host-guest chemistry and asymmetric catalysis, benzyl bromide is often used as a reagent to modify the hydroxyl groups of the macrocycle. unisa.it By substituting with this compound, a deuterated chiral scaffold can be prepared. Such a scaffold could be used in NMR studies to probe host-guest interactions without interference from the benzyl protons or to study the influence of isotopic substitution on the catalytic activity of a derived chiral ligand.

Development of Novel Catalytic Systems

Benzyl halides are frequently employed as components in the development of new catalytic systems. They can act as initiators, precursors to organometallic catalysts, or as electrophilic partners in cross-coupling reactions. The use of this compound in place of its protio-analogue provides a powerful method for investigating reaction mechanisms.

A notable example is the development of a metal-free catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl bromide for the cycloaddition of carbon dioxide (CO2) with epoxides to form cyclic carbonates. rsc.org This reaction is of significant interest for CO2 fixation. In this system, benzyl bromide acts as a co-catalyst, reacting with DBU to form a benzyl-substituted ammonium (B1175870) bromide species that facilitates the ring-opening of the epoxide.

Metal-Free Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

In the pursuit of more sustainable and economical chemical synthesis, metal-free catalysis has emerged as a significant field of research. These reactions avoid the use of costly and potentially toxic transition metals. Benzyl bromide and its deuterated analog are utilized in these systems, often as electrophilic partners.

Research has demonstrated the feasibility of forming carbon-carbon bonds without transition metals, for instance, through base-promoted reactions involving the cleavage of C-N bonds in organoammonium salts to couple with C(sp³)-H bonds. nih.gov In such contexts, this compound is an ideal substrate for mechanistic investigations. By analyzing the deuterium distribution in the products and byproducts, researchers can probe the mechanisms of C-H activation and the potential for competing side reactions involving the aromatic ring of the benzyl group.

Furthermore, bromide catalysis itself represents a unique metal-free activation strategy. While not directly involving Benzyl Bromide as the catalyst, systems using simple sources like potassium bromide can facilitate complex transformations such as the intramolecular diamination of alkenes. rsc.org The principles of using labeled substrates like this compound in related metal-free C-heteroatom bond-forming reactions are critical for validating proposed catalytic cycles.

Catalytic Fixation of Carbon Dioxide into Value-Added Products

The conversion of carbon dioxide (CO₂), a greenhouse gas, into useful chemicals is a key goal of green chemistry. frontiersin.org One successful strategy involves the reaction of CO₂ with epoxides to form cyclic carbonates, which are valuable as electrolytes in batteries and as green solvents. An efficient, metal-free catalytic system for this transformation employs a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl bromide. rsc.org

This system effectively catalyzes the cycloaddition of CO₂ to a variety of epoxides, producing the corresponding cyclic carbonates in good to excellent yields (81–95%) under solvent-free conditions. rsc.org In the proposed mechanism, the bromide ion from benzyl bromide attacks the epoxide, opening the ring. This intermediate then reacts with CO₂, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the bromide catalyst. The role of benzyl bromide is crucial for initiating the catalytic cycle.

The use of this compound in this reaction would be instrumental for detailed mechanistic studies. It would allow researchers to confirm that the benzyl group itself is not incorporated into the final product and remains as a spectator cation, and to track any potential side reactions, thereby verifying the proposed catalytic pathway.

Table 1: DBU/Benzyl Bromide Catalyzed Cycloaddition of CO₂ to Epoxides rsc.org

| Epoxide Substrate | Product (Cyclic Carbonate) | Yield (%) |

| Propylene oxide | Propylene carbonate | 95 |

| 1,2-Butylene oxide | 1,2-Butylene carbonate | 92 |

| Styrene oxide | Styrene carbonate | 88 |

| Epichlorohydrin | Chloropropene carbonate | 81 |

Enabling Reagent in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. baranlab.orgrsc.org Benzyl bromide and its deuterated form are valuable reagents in these transformations, typically acting as an electrophile to cap a reactive intermediate or participate in the main bond-forming sequence.

In one example, benzyl bromide is used in a palladium-catalyzed three-component coupling reaction with benzynes and 1,1-bis[(pinacolato)boryl]methane to synthesize benzyl boronates. mdpi.com This reaction tolerates a range of substituents on the benzyl bromide, including both electron-donating and electron-withdrawing groups. mdpi.com The resulting benzyl boronates are versatile intermediates for further synthetic transformations. mdpi.comresearchgate.net

N-heterocyclic carbenes (NHCs) have also been shown to catalyze cascade reactions where benzyl bromide serves as a key electrophile. For instance, NHC-catalyzed reactions of enals can generate homoenolate intermediates that are trapped by benzyl bromide, leading to the formation of β-benzylated esters. researchgate.net The use of this compound in these intricate MCR and cascade sequences is essential for verifying the proposed reaction pathways and understanding the precise sequence of bond-forming events. By tracing the deuterated benzyl fragment in the final complex structure, chemists can gain unambiguous evidence for the reaction mechanism.

Vii. Research in Chemical Biology and Biomolecular Probe Development

Isotopic Labeling for Tracing Metabolic Pathways in Biological Systems

The strategic incorporation of stable isotopes, particularly deuterium (B1214612) (²H or D), into organic molecules provides researchers with powerful tools for elucidating complex biological processes. Benzyl-d5 bromide serves as a crucial precursor for synthesizing deuterated benzyl-containing compounds. These labeled molecules can be introduced into biological systems to trace the flow of metabolic pathways, identify intermediates, and quantify metabolic flux with high precision. The unique mass signature imparted by deuterium allows for unambiguous differentiation of the labeled compound and its metabolites from endogenous molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Studies have demonstrated the utility of deuterated benzyl (B1604629) compounds in tracing metabolic fates. For instance, deuterated benzyl cyanide, which can be synthesized from this compound, has been employed in metabolic studies to track carbon-containing compounds, contributing to a deeper understanding of biochemical transformations . More broadly, deuterated compounds are recognized for their ability to trace metabolic pathways and aid in the study of drug metabolism ontosight.ai. The principle extends to various biological contexts, including microbial metabolism, plant biochemistry, and cancer research, where stable isotope probing (SIP) with deuterium helps unravel the origins and transformations of volatile organic compounds (VOCs) and other metabolites jove.combiorxiv.orgnih.govacs.orgmdpi.com. By following the deuterium label, researchers can map out the steps involved in biosynthesis and metabolic conversions, providing critical insights into cellular function and disease mechanisms.

| Biological System/Context | Deuterated Compound (Derived from this compound) | Metabolic Pathway/Process Studied | Key Insights Gained |

| Microbial Cultures | Deuterated Benzyl-containing compounds | Metabolic flux, VOC origins | Tracing carbon flow, identifying sources of volatile metabolites jove.combiorxiv.org |

| Plant Metabolism | Deuterated Benzyl-containing compounds (e.g., via D₂O) | Terpene VOC biosynthesis | Elucidating de novo synthesis of plant volatiles nih.gov |

| Cancer Cell Metabolism | Deuterated Benzyl-containing compounds | Intracellular metabolism, VOC origins | Tracking metabolism-derived volatiles, understanding cancer metabolic pathways acs.org |

| General Biological Studies | Deuterated Benzyl-containing compounds | Metabolic pathways, Drug metabolism | Precise tracking of molecular fate, understanding drug transformations ontosight.ai |

Probing Enzyme Reaction Mechanisms and Substrate Specificity

Enzyme kinetics and mechanistic studies rely heavily on understanding the transition states and rate-limiting steps of catalytic processes. Deuterium labeling is instrumental in this regard, primarily through the measurement of kinetic isotope effects (KIEs). A KIE occurs when the rate of a reaction involving a deuterated substrate differs significantly from that of its non-deuterated counterpart, typically due to the difference in bond vibrational frequencies between C-H and C-D bonds. This compound, or compounds derived from it, can be synthesized with deuterium labels at specific positions to probe enzyme mechanisms.

Studies involving deuterated benzyl alcohol, which can be synthesized from this compound, have provided significant insights into enzyme catalysis. For example, experiments with deuterated benzyl alcohol have been used to determine kinetic isotope effects in the oxidation of benzyl alcohol by Cytochrome P450 enzymes nih.gov and yeast alcohol dehydrogenase researchgate.net. These studies reveal the extent to which the C-H bond cleavage is rate-limiting in the enzymatic reaction. Similarly, deuterium labeling in benzylamine (B48309) has been used to investigate the mechanism of benzylamine oxidase, quantifying isotope effects that illuminate the proton transfer steps involved in the catalytic cycle nih.govresearchgate.net. The principles of KIEs are also applied in other catalytic systems, such as heterogeneous catalysis, where deuterated benzyl alcohol helps elucidate reaction mechanisms involving hydride transfer acs.org. By analyzing these isotope effects, researchers can discern whether a particular bond cleavage is rate-determining, understand the nature of the transition state, and map substrate specificity for enzymes that interact with benzyl moieties.

| Enzyme/Catalytic System | Substrate (Deuterated) | Reaction Studied | Role of Deuterium Labeling | Key Findings/Insights |

| Cytochrome P450 119 | Benzyl alcohol-d₂ | Oxidation | KIE measurement | Quantified primary KIE (P=11.9), indicating C-H bond cleavage is rate-limiting nih.gov |

| Yeast Alcohol Dehydrogenase | Benzyl alcohol-1,1-d₂ | Oxidation | KIE measurement | Revealed H/D isotope effects on catalytic constants, indicating rate-limiting hydrogen transfer researchgate.net |

| Benzylamine Oxidase | [α,α-²H]benzylamine | Oxidation | KIE measurement | Identified isotope effect (~3) on enzyme reduction, suggesting proton abstraction is partially rate-limiting nih.gov |

| Chloroperoxidase | Benzyl alcohol-α-d₁ | Oxidation | KIE measurement, Prochiral selectivity | Determined kH/kD of 1.8, elucidating C-H bond cleavage and pro-S C-H bond selectivity rsc.org |

| Heterogeneous Catalysis (Au/TiO₂) | Benzyl alcohol-α,α-D₂ | Oxidation | KIE measurement | Probed MSI chemistry, showing KIE of 2.2 ± 0.2 for hydride transfer acs.org |

Development of Deuterated Internal Standards for Quantitative Bioanalysis (e.g., Quaternary Ammonium (B1175870) Compounds)

Accurate and precise quantification of analytes in complex biological matrices (e.g., plasma, urine, tissues) is fundamental to drug discovery, pharmacokinetics, and clinical diagnostics. Mass spectrometry (MS)-based techniques, such as LC-MS/MS and GC-MS, are widely employed for this purpose. Deuterated internal standards (ISs) are indispensable for robust bioanalysis as they co-elute with the analyte, undergo similar extraction and ionization processes, and thus compensate for variations in sample preparation, matrix effects, and instrument response aptochem.comscispace.comresearchgate.net. This compound serves as a valuable starting material for the synthesis of deuterated benzyl-containing internal standards.

The development of deuterated internal standards is particularly relevant for the analysis of quaternary ammonium compounds (QACs), a class of chemicals with diverse applications, including disinfectants and pharmaceuticals. Deuterated analogs of QACs, such as deuterated dodecylbenzyldimethylammonium chloride (BAC-C12-D7), have been synthesized and successfully used as internal standards for their quantification in environmental samples plos.orgnih.gov. Similarly, deuterated standards for other QACs (e.g., BAC12-d5, BAC14-d5, BAC16-d5) are commercially available and utilized in analytical method development nih.gov. The presence of deuterium on the benzyl moiety or other parts of the molecule provides the necessary mass shift for MS detection, ensuring that the IS signal is distinct from the analyte signal. The ideal deuterated IS should exhibit identical chromatographic behavior and ionization efficiency to the target analyte, making this compound a logical precursor for creating such standards for benzyl-containing analytes, including certain QACs.

| Analyte Class/Specific Analyte | Deuterated Internal Standard (Potential Origin) | Analytical Technique | Application Area | Key Role of IS |

| Quaternary Ammonium Compounds (QACs) | BAC-C12-D7, BAC-C10/12/14/16-d7 nih.govnih.gov | LC-MS/MS, UPLC-MS/MS | Environmental analysis, Bioanalysis | Compensates for matrix effects and variability in extraction/ionization |

| Benzyl-containing compounds | Deuterated benzyl derivatives (from this compound) | LC-MS, GC-MS | Drug discovery, Pharmacokinetics | Improves accuracy and precision in quantification |

| General Bioanalysis | Deuterated analogs of target analytes | LC-MS, GC-MS | Forensic toxicology, Clinical diagnostics | Corrects for variability in sample processing and detection aptochem.comscispace.comresearchgate.net |

Design and Application of Deuterated Volatile Organic Compound (VOC) Probes for Induced-Volatolomics

Volatile organic compounds (VOCs) are gaseous molecules produced by biological systems that can serve as biomarkers for physiological states, disease, or environmental responses. Induced-volatolomics aims to understand how biological systems alter their VOC profiles in response to specific stimuli or perturbations. Deuterium labeling offers a powerful approach to trace the metabolic origins of these VOCs and to distinguish between endogenously produced volatiles and those that might be introduced or modified by external factors. This compound can be utilized as a precursor to synthesize deuterated benzyl-containing VOCs or molecules that are metabolized into VOCs.

While direct examples of this compound being used to create specific VOC probes are sparse in the provided search results, the general principle of using deuterium-labeled compounds for VOC analysis is well-documented. In microbial studies, deuterium labeling has been employed to trace the metabolic pathways leading to VOC production jove.com. In plant science, deuterium oxide (D₂O) has been used to label volatile organic compounds, revealing that terpene VOCs are predominantly de novo synthesized nih.gov. The application of stable isotope probing in cancer cell metabolism also involves tracing the origins of VOCs to understand dysregulated cancer metabolism acs.org. By introducing a deuterated benzyl compound, researchers could potentially track the metabolic fate of the benzyl group as it is incorporated into or influences the production of volatile metabolites, thereby providing insights into induced volatilomic responses or the metabolic pathways underlying VOC generation.

| Biological System/Context | Deuterated Probe (Potential Origin) | Application | Key Findings/Insights |

| Microbial Cultures | Deuterated Benzyl-derived VOCs | VOC metabolic tracing | Understanding microbial volatile production pathways jove.com |

| Plant Systems | Deuterated Benzyl-derived VOCs | Induced Volatolomics | Tracing metabolic origins of plant volatiles nih.gov |

| Cancer Cell Metabolism | Deuterated Benzyl-derived VOCs | Cancer metabolism, VOC analysis | Identifying metabolism-derived volatiles and their pathways acs.org |

| Food & Beverage Analysis | Deuterated Benzyl-derived VOCs | Volatile analysis | Trace analysis in food volatiles (e.g., wine) |

Compound List:

this compound

Benzyl-d5 cyanide

Benzyl alcohol-d5

[α,α-²H]benzylamine

BAC-C12-D7 (Dodecylbenzyldimethylammonium chloride deuterated)

BAC12-d5, BAC14-d5, BAC16-d5 (Dodecylbenzyldimethylammonium compounds deuterated)

Benzyl alcohol-d₂ (specifically α,α-d₂)

Benzyl alcohol-α-d₁

Benzyl bromide-d7

Benzyl benzoate-d5

N-Acetyl-S-benzyl-d5-L-cysteine

Viii. Research on Benzyl D5 Bromide Derived Analogues and Novel Structures

Synthesis and Reactivity of Deuterated Benzyl (B1604629) Ethers and Alcohols

Benzyl-d5 Bromide serves as a key precursor for synthesizing deuterated benzyl ethers through the well-established Williamson ether synthesis. This reaction typically involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound. The general reaction can be represented as:

R-OH + Base → R-O⁻ R-O⁻ + C₆D₅CH₂Br → R-O-CH₂C₆D₅ + Br⁻

This method allows for the regioselective incorporation of the deuterated benzyl group into a wide range of organic molecules. For instance, research has investigated the deuterium (B1214612) quadrupole splittings of benzyl-d5 alkyl ethers in liquid crystalline phases using 2H-NMR spectroscopy, providing insights into their average orientation and mobility within these mesophases uchile.cl.

While this compound is used to introduce the benzyl moiety, deuterated benzyl alcohols, such as Benzyl-d5 Alcohol (CAS No. 68661-10-9), are also synthesized and utilized as building blocks. These deuterated alcohols are often prepared via the reduction of corresponding deuterated esters or acids researchgate.netclearsynth.com. The reactivity of the benzyl group, even when deuterated, is maintained, allowing it to participate in various synthetic transformations, including protection strategies for alcohols and carboxylic acids, and as intermediates in more complex syntheses.

Table 8.1.1: General Williamson Ether Synthesis Conditions with this compound

| Reactant Alcohol/Phenol | Base | Solvent | This compound (equiv.) | Temperature (°C) | Reaction Time | Product (Deuterated Benzyl Ether) |

| Primary Alcohol | NaH or KOH | THF or DMF | 1.0 - 1.5 | 0 to RT or Reflux | 1-8 h | Primary Benzyl-d5 Ether |

| Secondary Alcohol | NaH or KOH | THF or DMF | 1.0 - 1.5 | 0 to RT or Reflux | 1-8 h | Secondary Benzyl-d5 Ether |

| Phenol | NaOH or K₂CO₃ | DMF or DMSO | 1.0 - 1.2 | RT to 80 | 2-12 h | Benzyl-d5 Phenyl Ether |

Note: Specific reaction conditions and yields can vary significantly based on the substrate and exact reagents used. This compound is employed similarly to non-deuterated benzyl bromide in these reactions.

Creation of Complex Deuterated Biologically Active Molecules and Pharmaceutical Precursors

The strategic incorporation of deuterium, often facilitated by reagents like this compound, is a cornerstone in modern drug discovery. Deuteration can beneficially alter a molecule's pharmacokinetic and pharmacodynamic properties, primarily by modulating its metabolic fate. This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down enzymatic oxidation at metabolically labile sites slideshare.netresearchgate.netresearchgate.netportico.orgnih.govbeilstein-journals.orgresearchgate.netacs.org.

This compound and related deuterated benzyl compounds are employed as building blocks to introduce the deuterated benzyl moiety into complex biologically active molecules and potential pharmaceutical precursors. For instance, research has synthesized deuterated imidazopyridine derivatives with anti-tuberculosis activity, incorporating a deuterated benzyl group into a carboxamide side chain nih.gov. Similarly, deuterated benzyl alcohols, which can be synthesized from related deuterated benzyl precursors, serve as versatile building blocks for various pharmaceuticals and agrochemicals researchgate.netclearsynth.com.

The synthesis of deuterated drug precursors often involves multi-step processes where deuterated reagents are introduced at specific stages. For example, in the synthesis of certain guanine (B1146940) derivatives, deuterated benzyl groups were incorporated using benzyl-d5 chloride, a close analogue of this compound . Furthermore, advanced synthetic methodologies, such as metallaphotoredox-catalyzed methylation of aryl or alkyl bromides, are being developed for the synthesis of deuterated drug precursors acs.org.

Table 8.2.1: Examples of Deuterated Molecules Synthesized Using Benzyl-d5 Moiety

| Deuterated Compound Class | Deuteration Site | Potential Application/Research Area | Precursor/Methodology Involving Benzyl-d5 |

| Deuterated Benzyl Ethers | Benzyl ring (d5) | Organic synthesis, NMR studies | Williamson Ether Synthesis with this compound uchile.cl |

| Deuterated Imidazopyridines | Benzyl group (methylene or phenyl) | Anti-tuberculosis drug discovery | Incorporation of deuterated benzyl carboxamide nih.gov |

| Deuterated Guanine Derivatives | Benzyl group (e.g., benzylic CH₂) | Antiviral research | Alkylation with benzyl-d5 chloride |

| Deuterated Pharmaceutical Intermediates | Various, including benzylic positions | Drug discovery, SAR studies | Synthesis using deuterated benzyl precursors beilstein-journals.org |

Exploration of Structure-Activity Relationships (SAR) Using Deuterated Analogues

Deuteration is a powerful strategy in Structure-Activity Relationship (SAR) studies, particularly for optimizing drug candidates by enhancing their metabolic stability and fine-tuning their pharmacokinetic profiles. By replacing hydrogen atoms with deuterium at metabolically vulnerable sites, researchers can exploit the kinetic isotope effect (KIE) to slow down oxidative metabolism, thereby increasing the drug's half-life and systemic exposure slideshare.netresearchgate.netportico.orgnih.govbeilstein-journals.orgresearchgate.netacs.org.

When exploring SAR, deuterated analogues of lead compounds are synthesized to assess the impact of deuterium substitution. This often involves using reagents like this compound to introduce deuterated benzyl moieties, as benzylic positions are frequently targeted by cytochrome P450 enzymes for metabolic oxidation beilstein-journals.orgacs.orgacs.org. Studies have demonstrated that deuterated analogues can exhibit significantly improved metabolic stability, characterized by longer half-lives and reduced clearance rates compared to their non-deuterated counterparts researchgate.netresearchgate.netnih.gov.

For example, research on deuterated imidazopyridines revealed that deuterium incorporation improved metabolic stability, showing longer half-lives and lower intrinsic clearance in liver microsomes nih.gov. Similarly, efforts to enhance the metabolic stability of drug candidates have involved synthesizing N-benzyl-protected analogues and deuterating the benzylic position to mitigate metabolic liabilities acs.orgacs.org. These SAR studies underscore the utility of deuteration, facilitated by reagents like this compound, in developing more robust and effective therapeutic agents.

Table 8.3.1: Impact of Deuteration on Metabolic Stability in SAR Studies

| Compound Class/Example | Deuteration Strategy | Metabolic Stability Metric (vs. Non-Deuterated) | Research Area |